3-Brom-5-phenoxyphenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

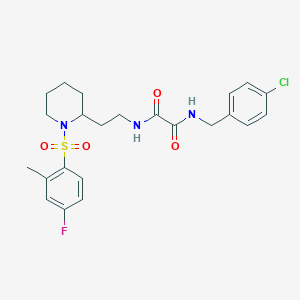

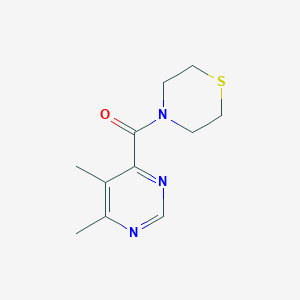

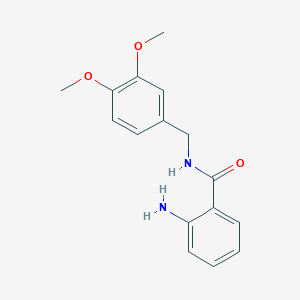

3-Bromo-5-phenoxyphenylboronic acid (3-Br-5-PPBA) is a boronic acid derivative that has been used in a variety of scientific research applications and laboratory experiments. It is a versatile compound that can be used in both organic and inorganic chemistry. 3-Br-5-PPBA is a useful reagent for organic synthesis, as it can be used to synthesize a range of organic compounds, including carbohydrates, amino acids, and peptides. 3-Br-5-PPBA is also used in the synthesis of inorganic compounds such as boronates and borates. In addition, 3-Br-5-PPBA has been used in a variety of biochemical and physiological studies, including the study of enzyme inhibition and protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

- Anwendung: 3-Brom-5-phenoxyphenylboronsäure dient als wertvolles Reagenz in SM-Kupplungsreaktionen. Seine Kompatibilität mit Palladiumkatalysatoren und milden Reaktionsbedingungen macht es nützlich für die Synthese von Biarylverbindungen, pharmazeutischen Zwischenprodukten und Funktionsmaterialien .

- Anwendung: Diese Verbindung beteiligt sich an der Herstellung von funktionalisierten Dihalophenylboronsäuren. Die Lithiierung von Dihalophenyl-Dioxazaborocinen, gefolgt von der Reaktion mit Elektrophilen, führt zu den gewünschten Produkten .

- Anwendung: Forscher untersuchen this compound als potenzielles Gerüst für die Entwicklung neuartiger pharmazeutischer Wirkstoffe. Sein Borzentrum kann modifiziert werden, um die Bioaktivität, Löslichkeit und Zielspezifität zu verbessern .

- Anwendung: Die Einarbeitung von this compound in Polymermatrizen kann zu stimuli-responsiven Materialien wie Hydrogelen, Sensoren und Wirkstofffreisetzungssystemen führen. Die reversible Bindung von Boronsäuren mit Diolen bietet einen einzigartigen Mechanismus für ein responsives Verhalten .

- Anwendung: Forscher haben diese Verbindung für die Konstruktion von Fluoreszenzsensoren und Chemosensoren untersucht. Durch Ausnutzung der Bor-Diol-Wechselwirkung können diese Sensoren bestimmte Analyten wie Glucose oder Katecholamine mit hoher Empfindlichkeit detektieren .

Suzuki–Miyaura-Kupplungsreagenz

Synthese von funktionalisierten Dihalophenylboronsäuren

Organoboran-Reagenzien in der pharmazeutischen Chemie

Materialwissenschaften und Polymerchemie

Analytische Chemie und Sensoren

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-5-phenoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 3-Bromo-5-phenoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by 3-Bromo-5-phenoxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the action of 3-Bromo-5-phenoxyphenylboronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of 3-Bromo-5-phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a catalyst, can affect the efficacy and stability of the compound . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .

Eigenschaften

IUPAC Name |

(3-bromo-5-phenoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BBrO3/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTOJYMQDUXNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)